(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole core substituted with difluoro groups and a dimethylamino butenamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Butenamide Side Chain: The final step involves the coupling of the benzimidazole intermediate with a dimethylamino butenamide moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the butenamide side chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole or butenamide derivatives.
Scientific Research Applications
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Materials Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and the benzimidazole core play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(4,5-Dichloro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
- (E)-N-[(4,5-Dimethyl-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
Uniqueness
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The difluoro groups may enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-20(2)7-3-4-12(21)17-8-11-18-10-6-5-9(15)13(16)14(10)19-11/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,19)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWQDHWAXGDAV-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=NC2=C(N1)C=CC(=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=NC2=C(N1)C=CC(=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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